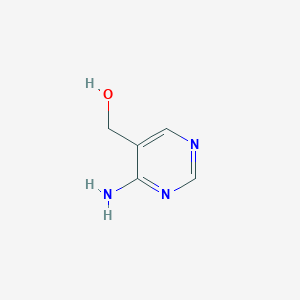

(4-Aminopyrimidin-5-yl)methanol

描述

Significance of Pyrimidine (B1678525) Derivatives in Biological Systems and Drug Discovery Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. humanjournals.com Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure and function of nucleic acids, DNA and RNA. humanjournals.com This inherent biological relevance makes pyrimidine and its derivatives prime candidates for interacting with various biological targets within the cell.

The synthetic versatility of the pyrimidine scaffold has allowed medicinal chemists to generate a vast library of derivatives with a broad spectrum of pharmacological activities. mdpi.com These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govgsconlinepress.com The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties, biological activity, and pharmacokinetic profile.

Several commercially successful drugs incorporate the pyrimidine motif, underscoring its importance in modern medicine. For instance, 5-Fluorouracil (B62378) is a widely used chemotherapy agent for various cancers. nih.gov The antiviral drug Zidovudine (AZT), used in the treatment of HIV/AIDS, is another prominent example of a pyrimidine-based therapeutic. The development of kinase inhibitors for cancer therapy has also heavily relied on the pyrimidine scaffold, with drugs like Imatinib and Gefitinib featuring this core structure. researchgate.net

Overview of (4-Aminopyrimidin-5-yl)methanol as a Key Intermediate and Building Block in Heterocyclic Chemistry

This compound is a bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of more complex heterocyclic systems. Its structure, featuring both an amino group and a hydroxymethyl group on the pyrimidine ring, provides two reactive sites for further chemical modifications.

This compound is a key precursor in the synthesis of thiamine (B1217682) (Vitamin B1). google.com Thiamine is an essential nutrient that plays a vital role in carbohydrate metabolism. Its deficiency leads to the disease beriberi. The industrial synthesis of thiamine often involves the construction of the pyrimidine moiety, and this compound or its close derivatives are critical intermediates in this process. google.com The pyrimidine part of thiamine is synthesized and then coupled with a thiazole (B1198619) moiety to form the complete vitamin.

Beyond its role in vitamin synthesis, the reactivity of the amino and hydroxymethyl groups allows for the construction of fused pyrimidine systems and the introduction of diverse side chains. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. This versatility makes this compound a valuable building block for creating libraries of novel compounds for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 7730-23-6 |

| Appearance | Solid |

| Synonyms | 4-Amino-5-hydroxymethylpyrimidine |

Evolution of Research on Amino-substituted Pyrimidines and their Hydroxymethyl Analogs

The study of pyrimidine chemistry dates back to the late 19th century, with the initial focus on the synthesis and understanding of the fundamental properties of the pyrimidine ring system. The discovery of pyrimidine bases in nucleic acids in the early 20th century spurred significant interest in this class of compounds.

Research into amino-substituted pyrimidines gained momentum with the discovery of the antibacterial activity of sulfonamides, some of which contained a pyrimidine ring. This led to the synthesis and evaluation of a wide array of aminopyrimidine derivatives. The development of the antimalarial drug pyrimethamine, a 2,4-diaminopyrimidine (B92962) derivative, in the mid-20th century further highlighted the therapeutic potential of this subclass of pyrimidines. chemicalbook.comnih.gov

The synthesis of hydroxymethyl-substituted pyrimidines has been closely linked to the chemistry of thiamine and its analogs. Early synthetic routes focused on building the pyrimidine ring with the hydroxymethyl group already in place or introducing it through various functional group transformations.

In recent decades, the advent of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has greatly expanded the toolbox for synthesizing complex substituted pyrimidines. researchgate.net This has enabled the creation of highly functionalized molecules with precise control over the substitution pattern. The focus of current research is on the development of more efficient and environmentally friendly synthetic routes to these valuable compounds and the exploration of their potential in new therapeutic areas, particularly as kinase inhibitors in oncology and as novel antimicrobial agents. nih.govnih.govnih.gov The continued exploration of amino- and hydroxymethyl-substituted pyrimidines holds great promise for the discovery of next-generation drugs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-aminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTXMVZKZLJQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228022 | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-23-6 | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminopyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminopyrimidin 5 Yl Methanol and Its Analogs

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis with Targeted Substitutions

The formation of the pyrimidine core with the desired 4-amino and 5-hydroxymethyl (or its precursor) substituents is the foundational step in the synthesis of (4-Aminopyrimidin-5-yl)methanol. Various strategies, including cyclization and multicomponent reactions, have been developed to achieve this with high efficiency and regioselectivity.

Cyclization Reactions for Pyrimidine Core Formation

Traditional and modern cyclization reactions provide reliable routes to substituted pyrimidines. These methods typically involve the condensation of a three-carbon component with an amidine or a related N-C-N fragment. For the synthesis of precursors to this compound, such as 4-aminopyrimidine-5-carbonitrile (B127032) or ethyl 4-aminopyrimidine-5-carboxylate, specific starting materials are employed.

One common approach involves the reaction of an amidine, like formamidine (B1211174) or acetamidine (B91507), with a functionalized three-carbon synthons such as ethyl 2-cyano-3-ethoxyacrylate. The reaction of formamidine with ethyl 2-cyano-3-ethoxyacrylate in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) at low temperatures can yield ethyl 4-aminopyrimidine-5-carboxylate. The low temperature helps to minimize the formation of byproducts.

Multicomponent Condensation Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. For the synthesis of 4-aminopyrimidine (B60600) derivatives, MCRs offer a convergent and atom-economical approach.

A notable example is the three-component reaction between an aldehyde, malononitrile (B47326), and an amidine hydrochloride to produce 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org This reaction can be performed under thermal conditions in water or accelerated using microwave irradiation, often in the presence of a mild base like sodium acetate (B1210297). arkat-usa.org The use of water as a solvent makes this method environmentally benign. arkat-usa.org For instance, the reaction of benzaldehyde, malononitrile, and benzamidine (B55565) hydrochloride in refluxing water yields 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile in good yields. arkat-usa.org The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the amidine, cyclization, and subsequent aromatization. arkat-usa.org

A highly efficient synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) has been reported from formaldehyde (B43269), acetamidine hydrochloride, and malononitrile in tert-butanol. chemicalbook.com This one-pot reaction proceeds at a moderate temperature and, following an oxidative workup, provides the desired product in high yield and purity. chemicalbook.com

Another innovative multicomponent approach utilizes iridium-catalyzed reactions of amidines with up to three different alcohols to form highly substituted pyrimidines. acs.org This method is highly regioselective and sustainable, liberating only hydrogen and water as byproducts. acs.org

| Reaction | Components | Conditions | Product | Yield | Reference |

| Three-component synthesis | Benzaldehyde, Malononitrile, Benzamidine hydrochloride | Water, Reflux, 6h | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | 78% | arkat-usa.org |

| Three-component synthesis | Formaldehyde, Acetamidine hydrochloride, Malononitrile | t-Butanol, 65-70°C, 4h; then t-butyl hydroperoxide, 30-35°C, 1h | 4-Amino-2-methylpyrimidine-5-carbonitrile | 92.6% | chemicalbook.com |

| Iridium-catalyzed MCR | Amidine, Alcohols | PN5P-Ir catalyst | Substituted Pyrimidines | Up to 93% | acs.org |

Methods for Introducing and Modifying the Aminopyrimidine and Hydroxymethyl Moieties

Once the pyrimidine ring is formed, or concurrently with its formation, methods for introducing and modifying the key 4-amino and 5-hydroxymethyl groups are employed. These include reduction of precursor groups and nucleophilic aromatic substitution reactions.

Reduction Strategies for Carboxyl and Nitrile Precursors to Hydroxymethyl Groups

The hydroxymethyl group at the 5-position of the pyrimidine ring is commonly introduced by the reduction of a precursor functional group, such as a carboxylate ester or a nitrile.

The reduction of an ester, like ethyl 4-aminopyrimidine-5-carboxylate, to this compound can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This is a standard transformation in organic synthesis.

Similarly, the nitrile group of 4-aminopyrimidine-5-carbonitrile can be reduced to the corresponding amine, which can then be converted to the alcohol. However, a more direct route is often preferred. The Stephen aldehyde synthesis, for example, can convert a nitrile to an aldehyde, which can then be readily reduced to the alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). ijper.org A patent describes the reduction of 2-chloroisonicotinate to 2-chloropyridine-4-methanol using sodium borohydride in the presence of a catalyst, a reaction that could be adapted to pyrimidine systems. google.com

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups, including the amino group at the 4-position. The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions, especially when activated by electron-withdrawing groups.

A common strategy involves the use of a halopyrimidine, such as a 4-chloropyrimidine (B154816) derivative, as the substrate. The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a nucleophile like ammonia (B1221849) or an amine. For example, the reaction of 2,4-dichloropyrimidine (B19661) derivatives with amines can be controlled to achieve regioselective substitution at the C4 position. wuxiapptec.com

In the synthesis of 4,6-diamino-5-alkoxypyrimidines, a sequence of SNAr-alkylation-SNAr reactions starting from 4,6-dichloro-5-methoxypyrimidine (B156074) has been described. nih.gov This demonstrates the utility of SNAr in building up substituted aminopyrimidines. The reactivity of halopyrimidines in SNAr reactions is well-established, with 2-chloropyrimidine (B141910) being significantly more reactive than 2-chloropyridine. nih.gov The reaction of heteroaryl chlorides with amines can be facilitated in water using potassium fluoride, offering an environmentally friendly alternative to palladium-catalyzed couplings. nih.gov

The regioselectivity of SNAr on polysubstituted pyrimidines can be complex. For instance, in 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines unexpectedly leads to the substitution of both the chloro and the alkoxy groups, yielding a disubstituted product. chemrxiv.org This highlights the intricate electronic effects that govern reactivity in these systems.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine (B128534), Ethanol, Reflux | Mono-substituted aminopyrimidine | uniatlantico.edu.co |

| Halopyrimidines | Various amines | Potassium fluoride, Water, 100°C | N-aryl pyrimidines | nih.gov |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Triethylamine, Dichloromethane | 4,6-Dialkylamino-5-nitropyrimidine | chemrxiv.org |

Alkylation and Acylation Reactions on Pyrimidine Nitrogen and Carbon Atoms

Alkylation and acylation reactions provide further avenues for functionalizing the this compound scaffold, allowing for the modification of the amino group and the pyrimidine ring nitrogens.

Alkylation can occur on the exocyclic amino group or on the ring nitrogen atoms. The alkylation of 4-aminopyrimidines can be challenging due to the potential for multiple alkylation products. However, with careful control of reaction conditions, selective N-alkylation can be achieved. For example, the alkylation of 4-alkylaminopyridines has been accomplished using t-BuOK as a base. nih.gov

Acylation of aminopyrimidines is a common method for introducing acyl groups, which can serve as protecting groups or as moieties to modulate biological activity. The acylation of 2-amino-4-hydroxypyrimidines has been studied, with O-acylation being favored under certain conditions. acs.org The acetylation of aminopyrimidines can lead to mono- or diacetylated products depending on the reaction conditions. uniatlantico.edu.co

Mechanistic Investigations of Key Synthetic Transformations

Exploration of Imine Intermediate Formation and Cyclization Pathways

The construction of the pyrimidine ring often proceeds through a series of condensation and cyclization reactions. A common and effective strategy involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent), an amidine, and a source for the C5 carbon. In the context of this compound, a plausible synthetic route involves the use of a precursor such as 4-aminopyrimidine-5-carboxaldehyde.

The formation of an imine intermediate is a critical step in many pyrimidine syntheses. This typically occurs through the condensation of an amine, such as an amidine, with a carbonyl compound. The subsequent intramolecular cyclization of this imine, followed by aromatization (often through the elimination of a small molecule like water), leads to the formation of the stable pyrimidine ring. The precise pathway of cyclization can be influenced by the nature of the substituents and the reaction conditions. For instance, in the synthesis of related 4-aminopyrimidine derivatives, the initial reaction can be a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by the addition of an amidine and subsequent cyclization.

Analysis of Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in the synthesis of pyrimidine derivatives, significantly impacting reaction rates, yields, and even the regioselectivity of the transformation.

Solvent Effects: The polarity and proticity of the solvent can dramatically influence the reaction outcome. In the synthesis of 4-amino-5-pyrimidinecarbonitriles, a related class of compounds, various solvents were investigated. While reactions in alcoholic solutions provided good yields due to the solubility of the reagents, the use of water as a solvent has also gained attention for its environmental benefits and potential to enhance reactivity through hydrophobic effects. arkat-usa.org In some cases, solvent-free conditions, often assisted by microwave irradiation, have proven to be highly efficient. arkat-usa.org For the amination of related heterocyclic systems like 4-chloropyrrolopyrimidine, water was found to be a superior solvent compared to various alcohols, leading to higher reaction rates. preprints.org

Catalyst Effects: Both acid and base catalysis are commonly employed in pyrimidine synthesis. In the preparation of 4-amino-5-pyrimidinecarbonitriles, triethylamine, a weak organic base, was found to be an effective catalyst when toluene (B28343) was used as the solvent. arkat-usa.org In aqueous media, sodium acetate served as a suitable catalyst for the same transformation. arkat-usa.org Acid catalysis is also crucial in certain steps, such as the amination of chloropyrimidines. Studies on related systems have shown that while an acid catalyst like HCl is necessary, using it in excess can lead to the formation of undesired side products through solvolysis, where the solvent acts as a competing nucleophile. preprints.org This highlights the delicate balance required in optimizing catalyst loading. Recently, novel catalytic systems like deep eutectic solvents (DES) have been explored as green and efficient catalysts for the synthesis of fused pyrimidine systems. nih.gov

The following table summarizes the effect of different solvents and catalysts on the yield of a model reaction for the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, a structurally related compound. arkat-usa.org

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | DMSO | Triethylamine | 16 | 40 |

| 2 | Water | Sodium Acetate | 6 | 78 |

| 3 | Toluene | Sodium Acetate | 10 | 65 |

| 4 | Toluene | Triethylamine | 8 | 85 |

| 5 | None (MW) | Sodium Acetate | 0.25 | 88 |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The development of methods to control the stereochemistry and regiochemistry of reactions is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with precisely defined three-dimensional structures.

Stereoselective Synthesis: While this compound itself is achiral, its derivatives can possess stereocenters. For instance, reactions involving the hydroxymethyl group or the introduction of chiral substituents onto the pyrimidine ring or the amino group can lead to stereoisomers. The principles of stereoselective synthesis, such as the use of chiral catalysts or auxiliaries, can be applied to control the formation of a desired stereoisomer. For example, iridium-catalyzed intramolecular allylic amination has been used to construct pyrimidine-fused diazepinone derivatives with high enantioselectivity, demonstrating that stereocontrol in complex pyrimidine systems is achievable. researchgate.net

Regioselective Synthesis: In polysubstituted pyrimidines, controlling the position of incoming substituents is a significant challenge. For derivatives of this compound, this is particularly relevant when introducing additional functional groups. The inherent electronic properties of the pyrimidine ring dictate its reactivity towards nucleophilic or electrophilic substitution.

For instance, in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, substitution typically occurs selectively at the C4 position. nih.gov However, a fascinating reversal of this selectivity has been observed. The use of tertiary amine nucleophiles can direct the substitution to the C2 position with high selectivity. nih.gov This method provides a powerful tool for accessing 2-substituted pyrimidine cores that are otherwise difficult to synthesize.

Furthermore, regioselective synthesis of pyrimidine derivatives can be achieved using organometallic reagents. The use of organolithium reagents has been shown to be effective in the regioselective synthesis of 4,6-disubstituted pyrimidines, where nucleophilic attack is highly favored at the C4 position over the C2 position. researchgate.net A highly regioselective lithiation-substitution protocol has also been developed for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, further showcasing the power of directed metalation in controlling regiochemistry. nih.gov The reaction of 4-aminopyrimidine-5-carboxaldehyde with 1,3-cyclohexanedione (B196179) also proceeds with a defined regiochemistry, leading to a specific fused pyrimidine system. acs.org

The table below illustrates the regioselective outcome of the amination of a 5-substituted 2,4-dichloropyrimidine with different types of amines. nih.gov

| Entry | Nucleophile | Position of Substitution |

| 1 | Secondary Amine (e.g., Morpholine) | C4 |

| 2 | Tertiary Amine (e.g., Quinuclidine) | C2 |

These examples underscore the sophisticated strategies available to chemists for the controlled synthesis of complex pyrimidine derivatives, paving the way for the discovery of new therapeutic agents based on the this compound scaffold.

Derivatization and Chemical Modification Strategies for Enhanced Bioactivity

Design and Synthesis of Functionalized (4-Aminopyrimidin-5-yl)methanol Analogs

The design and synthesis of functionalized analogs of this compound are central to unlocking its full therapeutic potential. By strategically modifying different parts of the molecule, it is possible to modulate its physicochemical properties and biological activity.

Modifications at the C2, C4, C5, and C6 positions of the aminopyrimidine ring have been a key focus for developing novel bioactive compounds. The amino group at C4 and the various carbon positions on the ring can be substituted to influence the molecule's interaction with biological targets.

For instance, the amino group at the C4 position is a common site for modification. Acylation of the C4-amino group can introduce a variety of substituents. Aliphatic and aromatic primary and secondary amines can react with acid chlorides, anhydrides, and esters through nucleophilic substitution to form amides ncert.nic.in. This reaction is often carried out in the presence of a base like pyridine (B92270) ncert.nic.in.

The C2 position is another attractive site for modification. For example, in the synthesis of certain pyrimidine (B1678525) derivatives, a methylthio group at the C2 position has been introduced nih.gov. This group can be further displaced by various amines to generate a library of 2-substituted aminopyrimidine derivatives nih.gov. The synthesis of 4-amino-2-substituted amino-5-cyano-6-(substituted phenyl) pyrimidines has been achieved through the reaction of S-methyl isothiourea salts with benzylidenemalononitriles, followed by reaction with appropriate amines nih.gov.

The C5 position, which bears the hydroxymethyl group, can also be a point of modification. While direct modification of the carbon is less common, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines has been achieved through the condensation of monosubstituted malonic acid diesters with guanidine (B92328) nih.gov. These can then be converted to 5-substituted 2-amino-4,6-dichloropyrimidines nih.gov.

The C6 position can also be functionalized. For example, the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been reported, demonstrating that this position is amenable to the introduction of bulky aromatic groups mdpi.com.

Table 1: Examples of Modifications at the Aminopyrimidine Ring of Related Compounds

| Position | Modification Type | Reagents/Conditions | Resulting Structure (Analogous) | Potential Impact on Bioactivity | Reference |

| C2 | Substitution with alkyl/benzylthio group | S-methyl/benzyl isothiourea salts | 2-Methylthio/benzylthio-4-aminopyrimidine derivative | Modulation of electronic properties, potential for further derivatization | nih.gov |

| C2 | Substitution with substituted amino group | Displacement of methylthio group with various amines | 2-Substituted amino-4-aminopyrimidine derivative | Introduction of diverse functional groups to explore structure-activity relationships | nih.gov |

| C4 | Acylation of amino group | Acid chlorides, anhydrides, esters in the presence of a base | N-Acyl-4-aminopyrimidine derivative | Alteration of solubility and hydrogen bonding capacity | ncert.nic.in |

| C5 | Introduction of various substituents | Condensation of substituted malonic esters with guanidine | 5-Substituted-2-amino-4,6-dihydroxypyrimidine | Introduction of diverse functionalities at the C5 position | nih.gov |

| C6 | Introduction of styryl groups | Aldol condensation with aromatic aldehydes | 4,6-Bis(styryl)pyrimidine derivative | Increased lipophilicity and potential for enhanced protein binding | mdpi.com |

The hydroxymethyl group at the C5 position is a key functional handle for derivatization. As a primary alcohol, it can undergo a variety of chemical transformations to introduce new functional groups, thereby altering the molecule's properties.

Esterification is a common strategy to modify hydroxyl groups. The synthesis of esters from alcohols can enhance lipophilicity and modulate the release of the parent drug. For instance, in the development of thiamine (B1217682) analogs, the hydroxymethyl group of a precursor was esterified by coupling with various carboxylic acids using dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) nih.gov. This approach can be applied to this compound to create a library of ester derivatives.

Etherification is another route for modification. The hydroxymethyl group can be converted to an ether by reaction with alkyl or aryl halides under basic conditions. For example, the synthesis of aryl ethers has been achieved by reacting a similar alcohol with fluoro-nitrobenzene in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) nih.gov.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used for further functionalization, such as the formation of imines or amides. The oxidation of alcohols on pyrimidine rings is a known transformation in their metabolism and synthesis umich.edu.

Table 2: Potential Derivatization Strategies for the Hydroxymethyl Group

| Derivatization Reaction | Reagents/Conditions | Resulting Functional Group | Potential Impact on Properties | Analogous Reference |

| Esterification | Carboxylic acid, DCC/DMAP | Ester | Increased lipophilicity, prodrug potential | nih.gov |

| Etherification | Alkyl/Aryl halide, KHMDS | Ether | Altered solubility and metabolic stability | nih.gov |

| Oxidation | Mild oxidizing agents | Aldehyde | Intermediate for further reactions (e.g., imine formation) | umich.edu |

| Oxidation | Strong oxidizing agents | Carboxylic acid | Introduction of an acidic moiety, potential for amide formation | umich.edu |

To expand the chemical space and explore new biological activities, various heterocyclic and aromatic moieties can be incorporated into the this compound scaffold. This is often achieved by coupling pre-functionalized heterocyclic or aromatic rings to the aminopyrimidine core.

Another approach is through nucleophilic aromatic substitution (SNAr) reactions. A patent for the synthesis of 4-amino-pyrimidines describes the reaction of a chloropyrimidine with an amine-containing aromatic or heterocyclic ring researchgate.net. This method could be adapted to introduce diverse cyclic systems at the C2 or C4 positions of the pyrimidine ring.

The synthesis of thiamine analogs has also provided insights into incorporating different rings. For instance, a triazole ring has been used as a central scaffold in some thiamine analogs, synthesized via a click chemistry approach nih.gov. This highlights the potential for incorporating five-membered heterocyclic rings.

Table 3: Strategies for Incorporating Cyclic Moieties (Based on Analogous Compounds)

| Coupling Strategy | Position of Incorporation | Type of Moiety | Potential Bioactivity | Analogous Reference |

| Suzuki/Stille Coupling | C2, C4, C6 | Aryl, Heteroaryl | Kinase inhibition, receptor binding | General synthetic methodology |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4 | Amino-substituted aromatics/heterocycles | Modulation of biological target interaction | researchgate.net |

| Click Chemistry | Modification of a precursor | Triazoles and other heterocycles | Introduction of diverse and functionalized rings | nih.gov |

Conjugation Chemistry for Targeted Delivery and Prodrug Development

Conjugation chemistry offers a powerful approach to improve the therapeutic index of this compound by enhancing its pharmacokinetic properties and enabling targeted delivery to specific cells or tissues.

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. This strategy can be employed to overcome challenges such as poor solubility, low bioavailability, and rapid metabolism.

For compounds containing hydroxyl and amino groups like this compound, several prodrug strategies can be envisioned. Amino acids are attractive promoieties as their conjugation can improve water solubility and utilize amino acid transporters for enhanced absorption nih.gov. The hydroxyl group can be esterified with an amino acid to form an amino acid ester prodrug nih.gov. Similarly, the amino group can be used to form an amide linkage with the carboxyl group of an amino acid.

Phosphate esters are another common prodrug approach to significantly increase aqueous solubility . The hydroxymethyl group of this compound could be phosphorylated to create a more water-soluble prodrug that can be cleaved by phosphatases in the body to release the active drug.

Table 4: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Linkage Type | Target Functional Group | Advantage | Reference |

| Amino Acid | Ester | Hydroxymethyl | Improved solubility, potential for transporter-mediated uptake | nih.gov |

| Amino Acid | Amide | Amino | Improved solubility, potential for transporter-mediated uptake | nih.gov |

| Phosphate | Ester | Hydroxymethyl | Significantly increased aqueous solubility |

Bioconjugation involves linking a drug molecule to a larger biomolecule, such as an antibody, peptide, or polymer, to achieve targeted delivery and improve its pharmacokinetic profile. The functional groups of this compound, the primary amine and the primary alcohol, are suitable for various bioconjugation strategies.

The primary amino group is a common target for bioconjugation. It can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates on a linker attached to the targeting biomolecule to form stable amide or thiourea (B124793) bonds, respectively. A light-induced cyclization reaction between primary amines and o-nitrobenzyl alcohols has also been developed as a versatile photoclick reaction for modular conjugation nih.gov.

The hydroxymethyl group can also be utilized for conjugation. After activation, for example by converting it to a more reactive group like a tosylate or a mesylate, it can react with nucleophilic groups on a linker. Alternatively, the alcohol can be oxidized to an aldehyde, which can then be coupled to an aminooxy- or hydrazine-functionalized linker to form an oxime or hydrazone bond.

The choice of linker is crucial in bioconjugate design. Linkers can be cleavable, releasing the drug at the target site in response to specific stimuli (e.g., pH, enzymes), or non-cleavable, where the drug remains attached to the biomolecule.

While specific bioconjugation studies on this compound are not extensively reported, the principles of conjugating small molecules with similar functional groups are well-established and can be applied to this compound for developing targeted therapies iris-biotech.de.

Synthesis of Fused Pyrimidine Systems Incorporating the this compound Motif

The strategic derivatization of the this compound core into fused heterocyclic systems is a key approach for expanding its chemical space and modulating its biological activity. The inherent reactivity of the 4-amino and 5-hydroxymethyl groups, along with the electron-rich nature of the pyrimidine ring, provides a versatile platform for constructing bicyclic and polycyclic structures. These fused systems often exhibit enhanced biological profiles due to their rigid conformations, which can lead to improved binding affinity and selectivity for various enzymatic targets.

Pyrido[2,3-d]pyrimidines and Pyrimido[4,5-d]pyrimidines

The fusion of a pyridine or another pyrimidine ring to the this compound scaffold results in the formation of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, respectively. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Pyrido[2,3-d]pyrimidines are commonly synthesized by constructing a pyridine ring onto a pre-existing 4-aminopyrimidine (B60600) core. General synthetic approaches often involve the reaction of a 4-aminopyrimidine derivative with a three-carbon synthon. jocpr.com The electrophilic character of the C-5 position of the pyrimidine ring, activated by the amino group at C-4, facilitates cyclization reactions. jocpr.com A variety of reagents, including 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, and malonic acid derivatives, can be employed to form the fused pyridine ring. jocpr.com For instance, the condensation of 6-aminouracils with 1,3-diketones like acetylacetone (B45752) in the presence of an acid catalyst such as phosphoric acid is a well-established method for creating 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diones. jocpr.com Although these examples start from related aminopyrimidines, the principles can be adapted for derivatives of this compound, where the hydroxymethyl group might first be protected or converted to a more suitable functional group for the cyclization conditions.

Pyrimido[4,5-d]pyrimidines are synthesized by annulating a second pyrimidine ring onto the initial pyrimidine core. These structures are often built using 4-aminopyrimidines as key starting materials. researchgate.net One common strategy involves treating a 4-aminopyrimidine as a binucleophile in a reaction with reagents that can provide the necessary atoms for the new pyrimidine ring. For example, multicomponent reactions involving 6-amino-1,3-dimethyluracil, an amine, and formaldehyde (B43269) can yield complex pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net The synthesis of these tricyclic systems, known as pyridodipyrimidines, can also be achieved through one-pot multicomponent reactions of aryl aldehydes with thiobarbituric acid and ammonium (B1175870) acetate (B1210297) under various catalytic conditions. nih.gov

Table 1: Synthetic Strategies for Pyrido[2,3-d]pyrimidines and Pyrimido[4,5-d]pyrimidines

| Fused System | Starting Pyrimidine Motif | Reagents/Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil | Acetylacetone, Phosphoric Acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |

| Pyrido[2,3-d]pyrimidine | 6-Amino-1,3-dimethyluracil | Malonic acid derivatives | 6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones | jocpr.com |

| Pyrido[2,3-d]pyrimidine | 2,4,6-Triaminopyrimidine | Nitromalonaldehyde, then reduction and reductive amination | Substituted 2,4-diaminopyrido[2,3-d]pyrimidines | nih.gov |

| Pyrimido[4,5-d]pyrimidine | 6-Amino-1,3-dimethyluracil | Aromatic amines, Formaldehyde | Substituted Pyrimido[4,5-d]pyrimidin-2,4-diones | researchgate.net |

| Pyrido[dipyrimidine] | Thiobarbituric acid, Aryl aldehydes | Ammonium acetate, nano-CuFe2O4, Microwave | Substituted Pyrido[2,3-d:6,5-d']dipyrimidines | nih.gov |

Thiazolo[4,5-d]pyrimidines and Other Fused Heterocycles

Fusing a five-membered sulfur-containing ring, such as thiazole (B1198619), to the pyrimidine core gives rise to thiazolo[4,5-d]pyrimidines. This class of compounds has been explored for various therapeutic applications. The synthesis typically involves the reaction of a 4-aminopyrimidine-5-thiol derivative or the construction of the thiazole ring onto a suitably functionalized pyrimidine. For example, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated as potential antimicrobial agents. nih.gov The synthetic routes can involve multiple steps, starting from a substituted pyrimidine to build the fused thiazole ring, followed by further modifications. nih.govresearchgate.net In some approaches, 7-chloro-thiazolo[4,5-d]pyrimidine intermediates are prepared and subsequently reacted with various amines to generate a library of derivatives. nih.gov

The versatility of the aminopyrimidine scaffold extends to the synthesis of other complex fused systems. For instance, the this compound motif can, in principle, be elaborated into more complex polycyclic structures like pyrido[4',3':5,6]pyrano[2,3-d]pyrimidines and pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. orientjchem.orgresearchgate.net The synthesis of these systems often starts with a pre-formed fused heterocycle, such as a thienopyridine, which is then used to construct the pyrimidine ring. researchgate.net These examples highlight the broad potential of using pyrimidine building blocks for generating diverse and complex heterocyclic scaffolds.

Table 2: Synthesis of Thiazolo[4,5-d]pyrimidines

| Starting Material | Key Intermediate | Reagents for Final Step | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| 4-Amino-2-(methylthio)thiazole-5-carbonitrile | Not specified | Iodine, various conditions | Substituted thiazolo[4,5-d]pyrimidines | rsc.org |

| 3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Not applicable | Secondary amines, Ethanol | 3-Aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones | nih.gov |

| 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine | Not applicable | Aqueous ammonia (B1221849), Ethanol | 2-Benzyl-5-chlorothiazolo[5,4-d]pyrimidin-7-amine | mdpi.com |

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

A cutting-edge strategy in drug discovery is the development of Proteolysis Targeting Chimeras (PROTACs). acs.orgnih.gov PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI). immunocure.us This technology offers a novel therapeutic modality to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors. immunocure.us

The general structure of a PROTAC consists of three main components:

A ligand for the POI (the "warhead"): This moiety binds specifically to the target protein.

A ligand for an E3 ubiquitin ligase (the "anchor"): This part recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govescholarship.org

A chemical linker: This connects the warhead and the anchor, and its length and composition are critical for the PROTAC's efficacy. nih.gov

The this compound scaffold is an attractive candidate for incorporation as a POI ligand in a PROTAC, particularly for targeting protein kinases, as many kinase inhibitors are based on pyrimidine cores. nih.gov The 4-amino and 5-hydroxymethyl groups on the scaffold serve as potential attachment points for the linker, allowing for synthetic diversification.

The synthesis of a PROTAC is a modular process. It generally involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling. For instance, a pyrimidine-based warhead can be coupled to a linker, and the resulting intermediate is then reacted with an E3 ligase ligand, such as a thalidomide (B1683933) derivative for CRBN, to yield the final PROTAC. semanticscholar.org A focused library of PROTACs was developed to degrade IGF-1R and Src proteins by tethering different inhibitor warheads, including pyrimidine-based units, to a pomalidomide-based E3 ligase ligand via various linkers. semanticscholar.org Similarly, PROTACs based on the EGFR inhibitor CO-1686, which contains a pyrimidine ring, have been designed and synthesized to induce the degradation of the EGFR protein. nih.gov These examples demonstrate the feasibility of using pyrimidine-containing motifs, like this compound, as building blocks for the rational design and synthesis of novel protein degraders.

Table 3: Components of a Proteolysis Targeting Chimera (PROTAC)

| Component | Function | Examples | Reference(s) |

|---|---|---|---|

| POI Ligand (Warhead) | Binds to the target protein to be degraded. | Kinase inhibitors (e.g., based on pyrimidine), JQ1 (BET inhibitor), AR antagonists | acs.orgnih.gov |

| Linker | Connects the POI and E3 ligase ligands; optimizes ternary complex formation. | Alkyl chains, Polyethylene glycol (PEG) chains, Click-chemistry compatible linkers | nih.gov |

| E3 Ligase Ligand (Anchor) | Recruits an E3 ubiquitin ligase complex. | Thalidomide/Pomalidomide derivatives (for CRBN), VHL ligands, MDM2 ligands | nih.govimmunocure.usescholarship.org |

Biological Activity and Pharmacological Spectrum of 4 Aminopyrimidin 5 Yl Methanol Derivatives

Antiproliferative and Anticancer Activities

The core of the research into (4-aminopyrimidin-5-yl)methanol derivatives lies in their potent antiproliferative and anticancer effects. These compounds have been shown to inhibit the growth of a variety of cancer cell lines through diverse mechanisms of action.

Derivatives built upon the aminopyrimidine framework have demonstrated significant efficacy in halting the proliferation of numerous human cancer cell lines. For instance, a series of novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer properties. jst.go.jp Many of these compounds showed moderate to high antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. jst.go.jp One particular derivative, compound 5i (bearing an ethoxy group at the 4-position of the phenyl ring), was identified as the most active, with IC₅₀ values of 3.77 µM and 3.83 µM against MCF-7 and HepG2 cells, respectively. jst.go.jp

Similarly, research on 4-amino-thieno[2,3-d]pyrimidine derivatives, which are structurally related to the core scaffold, also revealed potent antiproliferative effects against breast cancer cell lines. nih.gov In one study, a lead compound demonstrated an IC₅₀ value of 4.3 µg/mL against the MCF-7 cell line. nih.gov Furthermore, certain cyanopyrimidine hybrids have shown anticancer activity comparable or superior to the standard drug doxorubicin (B1662922) against MCF-7, A549 (lung), A498 (kidney), and HepG2 (liver) cell lines, with IC₅₀ values in the nanomolar range. nih.gov The activity of these compounds is often linked to their ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2). nih.gov

Studies on other related heterocyclic systems further underscore the potential of this structural class. For example, a 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline derivative was found to induce a dose-dependent inhibitory effect on the proliferation of leukemia cells. nih.gov

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine (Compound 5i) | MCF-7 | Breast | 3.77 ± 0.36 µM | jst.go.jp |

| 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine (Compound 5i) | HepG2 | Liver | 3.83 ± 0.26 µM | jst.go.jp |

| 4-amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 | Breast | 4.3 ± 0.11 µg/mL | nih.gov |

| Cyanopyrimidine Hybrids (e.g., 3b, 5b, 5d) | MCF-7, A549, A498, HepG2 | Breast, Lung, Kidney, Liver | Nanomolar range | nih.gov |

A key mechanism by which this compound derivatives exert their antiproliferative effects is by disrupting the normal progression of the cell cycle, often leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

Several studies have confirmed that derivatives of this scaffold can induce cell cycle arrest, particularly at the G2/M phase. For example, the potent 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine derivative, compound 5i , was shown to cause a significant accumulation of MCF-7 cells in the G2/M phase of the cell cycle. jst.go.jp This effect is often linked to the compound's ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. jst.go.jp

Similarly, a DNA intercalating agent, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline, was found to arrest cancer cells at both the S and G2/M phases. nih.gov Certain cyanopyrimidine derivatives that inhibit the COX-2 enzyme have also been observed to halt cell growth at the sub-G1 and G2/M phases in MCF-7 breast cancer cells. nih.gov The induction of cell cycle arrest is a critical step that often precedes the initiation of programmed cell death, or apoptosis.

Beyond halting cell proliferation, many this compound derivatives are capable of actively inducing apoptosis in cancer cells. This programmed cell death is a crucial therapeutic outcome, leading to the elimination of malignant cells.

The mechanisms of apoptosis induction are varied. In MCF-7 cells, treatment with certain pyrimidine (B1678525) derivatives not only caused G2/M arrest but also triggered apoptosis. jst.go.jp This was further corroborated by studies on cyanopyrimidine hybrids, which were found to significantly increase the proportion of both early and late-stage apoptotic MCF-7 cells. nih.gov

More detailed mechanistic studies have revealed that these compounds can activate specific apoptotic signaling cascades. For instance, a thieno[2,3-b]quinoline derivative was shown to trigger the mitochondria-mediated apoptosis pathway. nih.gov This intrinsic pathway is characterized by a decrease in the mitochondrial membrane potential and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, ultimately leading to the activation of effector caspases. nih.govnih.gov Other related compounds have been shown to induce apoptosis through both the intrinsic (caspase-9 activation) and extrinsic (FAS protein enhancement and caspase-8 activation) pathways. nih.gov A common hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), has also been observed following treatment with these types of compounds. nih.govnih.gov

Enzyme Inhibition Studies

The pharmacological effects of this compound derivatives are frequently rooted in their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

Kinases are a major class of enzymes targeted in modern cancer therapy, and aminopyrimidine derivatives have proven to be a fertile ground for the discovery of potent kinase inhibitors.

BRD4 and PLK1: Novel aminopyrimidine-2,4-diones have been designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in cancer treatment. researchgate.net Mechanistic studies have shown that PLK1 can phosphorylate BRD4, leading to its degradation during mitosis, which suggests a synergistic potential in targeting both. nih.govnih.gov

CDK2 and CDK9: The aminopyrimidine scaffold is also central to the development of Cyclin-Dependent Kinase (CDK) inhibitors. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives were found to be potent inhibitors of both CDK9/cyclin T and CDK2/cyclin A. ebi.ac.uk Structural studies revealed that the selectivity of these compounds for CDK9 over CDK2 arises from the relative malleability of the CDK9 active site. ebi.ac.uk Other aminopyrimidine derivatives have also shown effective inhibition of CDK2. researchgate.net

B-Raf and Aurora Kinases: Thienopyrimidine analogues, which share structural similarities, have been developed as inhibitors of B-Raf kinase, particularly the V600E mutant that plays a significant role in cell growth. nih.gov Additionally, potent thienopyrimidine derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers. nih.gov

| Compound Class | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| Aminopyrimidine-2,4-diones | BRD4, PLK1 | Dual inhibitors targeting epigenetic regulation and mitotic progression. | researchgate.net |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles | CDK9, CDK2 | Inhibitors of transcriptional and cell cycle kinases. | ebi.ac.uk |

| 4-Amino-thienopyrimidines | B-Raf (V600E), Aurora Kinases | Targeting key signaling pathways and mitotic regulation. | nih.gov |

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are involved in inflammation and carcinogenesis. Selective inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies.

Several pyrimidine-based compounds have been developed as potent and selective COX-2 inhibitors. nih.govbenthamscience.com For example, a series of new pyrimidine-5-carbonitrile derivatives demonstrated potent COX-2 inhibitory activity with IC₅₀ values in the submicromolar range, with some compounds showing activity nearly equal to the selective COX-2 inhibitor Celecoxib. nih.gov The anticancer activity of these compounds was directly linked to their selective inhibition of the COX-2 enzyme. nih.gov Similarly, 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been designed to exhibit strong and selective suppression of COX-2. benthamscience.com The structural features of the pyrimidine scaffold allow for specific interactions within the COX-2 active site, leading to potent and selective inhibition over the COX-1 isoform, which is associated with fewer gastrointestinal side effects. benthamscience.com

| Compound Class | Target Enzyme | IC₅₀ Value | Selectivity | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitriles (e.g., 5d) | COX-2 | ~0.17 µM (similar to Celecoxib) | Selective for COX-2 | nih.gov |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amines | COX-2 | Strong suppressive effect | Selective for COX-2 over COX-1 | benthamscience.com |

Inhibition of Other Enzymes (e.g., Thymidylate Synthase, Jumonji Domain-Containing Histone Demethylases, DNA/RNA Polymerases)

While direct studies on the inhibition of thymidylate synthase by this compound derivatives are limited in the available scientific literature, the broader class of pyrimidine analogues has been extensively investigated as inhibitors of this crucial enzyme in DNA synthesis. For instance, fluoropyrimidines like 5-fluorouracil (B62378) are well-established anticancer agents that function through the inhibition of thymidylate synthase. nih.gov

In the realm of epigenetic modulation, derivatives of aminopyrimidines have shown promise as inhibitors of Jumonji domain-containing histone demethylases (JMJDs). A study identified substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent and selective inhibitors of JMJD2A, an enzyme often overexpressed in cancer. nih.gov These compounds act as competitive inhibitors with respect to 2-oxoglutarate, a key cofactor for JMJDs. nih.gov Although not direct derivatives of this compound, this highlights the potential of the aminopyrimidine scaffold in targeting this class of enzymes.

Furthermore, the inhibition of viral polymerases by pyrimidine derivatives has been documented. A study reported that 5-(p-Chlorobenzyl)-6-aminouracil, a pyrimidine derivative, effectively inhibited the RNA-dependent DNA polymerase (reverse transcriptase) of the avian myeloblastosis virus. nih.gov The inhibition was found to be competitive with the template:primer, suggesting a mechanism where the compound interferes with the enzyme's ability to bind to the nucleic acid. nih.gov

Table 1: Examples of Enzyme Inhibition by Aminopyrimidine Derivatives

| Derivative Class | Target Enzyme | Findings |

|---|---|---|

| Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates | JumonjiC domain-containing histone demethylase (JMJD2A) | Potent and selective competitive inhibitors. nih.gov |

Antimicrobial and Antiviral Potentials

The antibacterial potential of various pyrimidine derivatives has been a subject of significant research. While specific studies on the antibacterial spectrum of this compound derivatives are not extensively reported, related aminopyrimidine structures have demonstrated notable activity. For instance, novel 4-aminopyrimido[4,5-b]quinoline derivatives have been synthesized and evaluated for their antibacterial effects, with some compounds showing significant activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov

The antiviral properties of aminopyrimidine derivatives have been more specifically documented. A study focused on 4-aminopyrimidine (B60600) N-oxides demonstrated their antiviral activity against a panel of tick-borne encephalitis virus (TBEV) strains, which is an RNA virus. nih.gov One of the most potent compounds, 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol, exhibited significant efficacy against all tested TBEV subtypes. nih.gov The proposed mechanism of action involves the interaction with the viral envelope protein E. nih.gov

In another study, aminopyrimidine derivatives were identified as multiflavivirus antiviral compounds through a consensus virtual screening approach targeting the NS3 protease of viruses like Dengue, Zika, and Yellow Fever virus (all RNA viruses). nih.gov Several of the identified compounds confirmed antiviral activity in vitro. nih.gov

Table 2: Antiviral Activity of Aminopyrimidine Derivatives

| Derivative Class | Target Virus | Key Findings |

|---|---|---|

| 4-Aminopyrimidine N-oxides | Tick-borne encephalitis virus (TBEV) | Broad-spectrum activity against multiple TBEV subtypes, likely targeting the envelope protein E. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of aminopyrimidine derivatives has been explored. A study on 4-amino-5-arylpyrimidines demonstrated their ability to inhibit carrageenan-induced edema in rats, a common model for acute inflammation. nih.gov However, these compounds showed limited activity in models of chronic inflammation, such as adjuvant-induced arthritis. nih.gov More recently, amino derivatives of diaryl pyrimidines and azolopyrimidines have been investigated as inhibitors of interleukin-6 (IL-6) and nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents. nih.gov

Exploration of Other Pharmacological Effects (e.g., Neuroprotective, Antimalarial, Antihypertensive)

The diverse pharmacological landscape of pyrimidine derivatives extends to other therapeutic areas. While specific neuroprotective studies on this compound derivatives are not prominent, the broader class of pyrimidines is of interest in neuropharmacology.

In the context of antimalarial research, the pyrimidine core is a known pharmacophore. Although direct studies on this compound derivatives for antimalarial activity are scarce, the structural similarity to other known antimalarial agents suggests this as a potential area for future investigation.

The antihypertensive effects of pyrimidine derivatives have been demonstrated. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine ring, were synthesized and shown to possess potent antihypertensive activity in spontaneously hypertensive rats. nih.gov Their mechanism of action was linked to alpha-adrenoceptor blocking effects. nih.gov Another study on 1,4-dihydro-5-pyrimidine carboxamides also reported significant antihypertensive activity. nih.gov

Table 3: Other Pharmacological Effects of Pyrimidine Derivatives

| Derivative Class | Pharmacological Effect | Key Findings |

|---|---|---|

| 4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Antihypertensive | Potent activity in hypertensive rats, linked to alpha-adrenoceptor blockade. nih.gov |

Mechanism of Action Studies at the Molecular and Cellular Level

Target Identification and Validation for (4-Aminopyrimidin-5-yl)methanol Analogs

Research has predominantly identified protein kinases as the primary targets for analogs of this compound. These enzymes are crucial components of signaling pathways that are often dysregulated in cancer. The rationale for targeting kinases stems from the structural similarity of the aminopyrimidine core to the purine (B94841) scaffold of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Key validated targets for 4-aminopyrimidine (B60600) derivatives include:

PI3K/Akt/mTOR Pathway Kinases: This is one of the most frequently targeted pathways by these analogs. Analogs of 4-aminopyrimidine have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is critical for cell growth and survival. dntb.gov.ua

p70S6K and Akt: Specific 4-aminopyrimidine analogs have been identified as potent dual inhibitors of p70S6 kinase (p70S6K) and Akt, both of which are crucial downstream effectors of the PI3K pathway. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain aminopyrimidine derivatives have been designed and evaluated as inhibitors of EGFR, including its mutated forms that confer resistance to standard therapies in non-small cell lung cancer. nih.gov

Other Kinases: The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including those involved in cell cycle regulation and angiogenesis.

Investigation of Binding Modes and Interactions with Biological Targets

Understanding how these compounds interact with their targets is crucial for optimizing their efficacy and selectivity.

Molecular docking and X-ray crystallography studies have been instrumental in elucidating the binding modes of 4-aminopyrimidine analogs. These studies have shown that the pyrimidine (B1678525) core often forms critical hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine (B156593) ring of ATP. For instance, a scaffold docking strategy was successfully employed to identify initial 4-aminopyrimidine hits for p70S6K and Akt inhibition. nih.gov The substituents on the pyrimidine ring are then optimized to enhance potency and selectivity by forming additional interactions with other regions of the ATP-binding pocket.

The inhibitory activity of this compound analogs is quantified using enzymatic assays. These assays measure the ability of the compounds to inhibit the activity of their target kinases in a controlled, cell-free environment. The half-maximal inhibitory concentration (IC50) is a standard metric used to express the potency of these inhibitors. For example, a promising 4-aminopyrimidine analog demonstrated single-digit nanomolar IC50 values in both p70S6K and Akt biochemical assays. nih.gov Another study reported an IC50 value of 4.0 nM for a non-covalently bound reversible inhibitor against a mutant form of EGFR. nih.gov

Table 1: Inhibitory Activity of Selected 4-Aminopyrimidine Analogs

| Compound Class | Target Kinase | IC50 Value | Reference |

| 4-Aminopyrimidine analog | p70S6K | Single-digit nM | nih.gov |

| 4-Aminopyrimidine analog | Akt | Single-digit nM | nih.gov |

| Aminopyrimidine derivative | EGFRL858R/T790M | 4.0 nM | nih.gov |

Cellular Pathway Modulation

The inhibition of specific kinases by these compounds leads to the modulation of downstream cellular signaling pathways, ultimately affecting cell fate.

The PI3K/AKT/mTOR pathway is a central hub for regulating cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Analogs of this compound that inhibit key kinases in this pathway can effectively shut down these pro-survival signals. For example, dual inhibition of p70S6K and Akt by a 4-aminopyrimidine analog was shown to effectively inhibit tumor growth. nih.gov While the Ras/RAF/MEK pathway is another critical oncogenic pathway, the direct and primary impact of the studied 4-aminopyrimidine analogs is more extensively documented on the PI3K/AKT/mTOR cascade. nih.govnih.gov However, given the significant crosstalk between these two pathways, inhibition of the PI3K/AKT pathway can indirectly affect signaling through the Ras/RAF/MEK pathway.

The ultimate effect of inhibiting pro-survival signaling pathways is often the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. Research on 4-aminopyridine (B3432731), a close structural analog, provides insights into how these compounds may influence apoptosis.

One study on human acute myeloid leukemia (AML) cells found that 4-aminopyridine induces apoptosis, which was confirmed by the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively. nih.gov In contrast, another study on burn wound healing showed that 4-aminopyridine could attenuate apoptosis by decreasing the expression of the pro-apoptotic protein BAX and caspases-9 and -3, while increasing the levels of the anti-apoptotic protein Bcl-2. This suggests that the effect of these compounds on apoptotic regulators can be context-dependent, potentially varying with cell type and the specific pathological condition. The ratio of pro-apoptotic proteins like BAX to anti-apoptotic proteins like Bcl-2 is a critical determinant of whether a cell undergoes apoptosis. By altering this ratio, aminopyrimidine derivatives can shift the balance towards cell death in cancer cells.

Table 2: Modulation of Apoptotic Regulators by a 4-Aminopyrimidine Analog

| Apoptotic Regulator | Effect in AML Cells nih.gov | Effect in Burn Wound Healing | Function |

| Bcl-2 | - | Increased Expression | Anti-apoptotic |

| BAX | - | Decreased Expression | Pro-apoptotic |

| Caspase-3 | Activated | Decreased Expression | Executioner Caspase |

| Caspase-9 | Activated | Decreased Expression | Initiator Caspase |

Microtubule Dynamics Disruption and Cell Division Interference

There is currently a lack of direct scientific evidence from dedicated studies to suggest that this compound functions as a microtubule dynamics disrupting agent or directly interferes with the process of cell division. Compounds that disrupt microtubule dynamics, such as colchicine (B1669291) and paclitaxel, have well-documented interactions with tubulin, leading to either inhibition of microtubule polymerization or stabilization of microtubules, respectively. nih.gov These actions ultimately arrest cells in mitosis and trigger apoptosis. However, no such studies focusing on this compound have been found.

Interference with Nucleic Acid Biosynthesis and Metabolism

Given its structure as a pyrimidine derivative, it is plausible that this compound could potentially interfere with nucleic acid biosynthesis and metabolism. Pyrimidine analogs are a well-established class of antimetabolites that can inhibit the synthesis of DNA and RNA by acting as fraudulent substrates or inhibitors of key enzymes in the nucleotide synthesis pathways. However, specific studies detailing the effects of this compound on these pathways are not available.

General metabolic studies of related compounds, such as methanol (B129727), indicate that metabolism is a critical factor in their biological effects. nih.govcapes.gov.br The metabolic fate of this compound and whether its metabolites interact with enzymes involved in nucleic acid synthesis remains an uninvestigated area. The role of cytochrome P450 enzymes in the metabolism of a wide range of drugs and their potential to form reactive intermediates is well-documented, but specific data for this compound is absent. nih.gov

Structure Activity Relationships Sar and Rational Drug Design

Systematic SAR Analysis of (4-Aminopyrimidin-5-yl)methanol Derivatives

A systematic analysis of the structure-activity relationships (SAR) of this compound derivatives is crucial for understanding how different chemical modifications influence their biological activity. This involves synthesizing and testing a series of analogs with varied substituents on the pyrimidine (B1678525) ring and the hydroxymethyl side chain.

Impact of Substitutions on Pyrimidine Ring Positions (C2, C4, C5, C6) on Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly altered by introducing different functional groups at the C2, C4, C5, and C6 positions of the pyrimidine ring.

The amino group at the C4 position is a critical feature, often involved in key hydrogen bonding interactions with target proteins. Modifications at this position are generally less explored to maintain this essential interaction.

Substitutions at the C2 position can have a profound impact on biological activity. For instance, in a series of pyrimidine derivatives developed as bone anabolic agents, the presence of a free amino group at the C2 position was found to be crucial for potency. nih.gov Further optimization of this 2-amino pyrimidine core led to the identification of highly potent compounds. nih.gov

The C5 position of the pyrimidine ring is another critical site for modification. The introduction of different substituents at this position can influence both the steric and electronic properties of the molecule, thereby affecting its potency and selectivity. cardiff.ac.uk For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors of cyclin-dependent kinase 9 (CDK9), the introduction of a methyl group at the C5 position was found to be optimal for achieving selectivity. cardiff.ac.ukacs.org In contrast, substituting with a trifluoromethyl group, a strong electron-withdrawing group, led to a decrease in potency against both CDK9 and CDK2, despite its potential to improve metabolic stability and hinge region binding. cardiff.ac.uk

The C6 position also presents an opportunity for structural modification to enhance biological activity.

Table 1: Impact of Pyrimidine Ring Substitutions on Biological Activity

| Position | Substituent | Effect on Activity | Target/Assay | Reference |

| C2 | Free Amino Group | Crucial for potency | Bone Anabolic Agents | nih.gov |

| C5 | Methyl Group | Optimal for selectivity | CDK9 Inhibition | cardiff.ac.ukacs.org |

| C5 | Trifluoromethyl Group | Decreased potency | CDK9/CDK2 Inhibition | cardiff.ac.uk |

Influence of Side Chains and Functional Groups on Biological Activity

The side chains and functional groups attached to the this compound core play a significant role in determining its biological activity. The hydroxymethyl group at the C5 position, for instance, can be a key point of interaction or can be further modified to explore different chemical spaces.

The nature of the substituent at the C2 anilino moiety in 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives was also found to be critical for CDK9 inhibitory activity. The introduction of amino functions, in the context of either meta- or para-substituted anilines, resulted in a significant increase in inhibitory activity against both CDK2 and CDK9. acs.org

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools in modern drug discovery, providing insights into the interactions between ligands and their biological targets and helping to rationalize observed SAR data.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method can help to understand the binding mode of this compound derivatives within the active site of a target protein. For example, in the development of PLK1 inhibitors, molecular docking was used to guide the design of novel compounds. nih.gov Similarly, in the design of tyrosinase inhibitors, docking studies revealed that potent compounds properly fit into the binding pocket and interact with key residues. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can help to assess the stability of the predicted binding mode and identify key interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.gov These models are valuable for understanding the SAR of a compound series and for predicting the activity of new, untested analogs. nih.govresearchgate.net For instance, a hybrid 3D-QSAR study on pyrimidine and quinazoline (B50416) derivatives as PLK1 inhibitors provided insights into the structural requirements for potent inhibition. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. researchgate.net A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the desired features. This approach can significantly accelerate the lead discovery process.

Lead optimization is the process of refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process often involves a combination of SAR studies, computational modeling, and chemical synthesis. For example, in the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold for TYK2 inhibitors, structure-based design was used to guide modifications that improved potency and selectivity. nih.gov The insights gained from SAR, docking, QSAR, and pharmacophore modeling all contribute to the rational design of new this compound derivatives with enhanced therapeutic potential.

Identification of Key Pharmacophoric Features

The pharmacophoric features of this compound derivatives have been extensively studied, revealing that the core aminopyrimidine moiety is crucial for their biological activity. This scaffold typically serves as a hinge-binder in the ATP-binding site of kinases.

The key pharmacophoric elements are:

The 4-amino group: This group is a critical hydrogen bond donor, often interacting with the backbone carbonyls of the hinge region of kinases.

The pyrimidine nitrogen atoms (N1 and N3): These act as hydrogen bond acceptors, further anchoring the molecule in the ATP-binding pocket.

The 5-methanol group: This substituent provides a vector for further chemical modification and can influence solubility and metabolic stability. Its hydroxyl group can also participate in hydrogen bonding interactions with the target protein.

Derivatives of this compound have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). In the case of CDK inhibitors, the 2,4-diamino-5-ketopyrimidine core, a close analogue of the this compound scaffold, has been identified as a critical structure for inhibitory activity. An X-ray crystal structure of a derivative bound to CDK2 confirmed this binding mode nih.gov.

The following table summarizes the key pharmacophoric features and their roles in the activity of this compound derivatives.

| Pharmacophoric Feature | Role in Biological Activity |

| 4-Amino Group | Hydrogen bond donor to the kinase hinge region. |

| Pyrimidine Nitrogens (N1, N3) | Hydrogen bond acceptors, anchoring the molecule. |

| 5-Methanol Group | Vector for modification, influences solubility and can form hydrogen bonds. |

Rational Design for Improved Potency, Selectivity, and Drug-like Properties

Rational drug design strategies have been employed to optimize the potency, selectivity, and pharmacokinetic properties of compounds derived from the this compound scaffold. These strategies often involve modifications at various positions of the pyrimidine ring.

Modifications at the C2-position: Substitution at the C2-position of the pyrimidine ring has been a common strategy to enhance potency and selectivity. For instance, in the development of JNK inhibitors, various substituents were introduced at the C4-position of a 2-aminopyrimidine (B69317) core, leading to the identification of potent and selective compounds cymitquimica.com. Similarly, in the design of CDK inhibitors, a substituted 4-piperidine moiety at the C2-amino position of a diaminopyrimidine core was found to be critical for activity nih.gov.